molecular formula C12H12N4O3 B2953070 7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one CAS No. 877825-76-8

7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one

Cat. No.: B2953070
CAS No.: 877825-76-8
M. Wt: 260.253
InChI Key: LXXAGVDGBLIDTC-UHFFFAOYSA-N
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Description

7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one is a synthetic quinoxalin-2-one derivative with the molecular formula C12H12N4O3 . This compound is provided as a high-purity chemical for research purposes only. Quinoxalin-2-one scaffolds are frequently investigated in medicinal chemistry for their diverse biological activities . The core structure is known to be part of compounds screened for various pharmaceutical properties, including antimicrobial, anticancer, and anti-inflammatory activities . The specific nitro and pyrrolidinyl substitutions on this heterocyclic framework may influence its electronic properties and potential for interacting with biological targets, making it a candidate for use in drug discovery programs and as a building block in organic synthesis . The pregnane X receptor (PXR) is a nuclear receptor that regulates key drug-metabolizing enzymes and transporters . Its activation can lead to drug-drug interactions, and screening for PXR activators is an important area of research . While the specific activity of this compound is not fully characterized, its structural features make it a candidate for inclusion in biological assays aimed at identifying novel modulators of such receptors . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

877825-76-8

Molecular Formula

C12H12N4O3

Molecular Weight

260.253

IUPAC Name

7-nitro-3-pyrrolidin-1-yl-1H-quinoxalin-2-one

InChI

InChI=1S/C12H12N4O3/c17-12-11(15-5-1-2-6-15)13-9-4-3-8(16(18)19)7-10(9)14-12/h3-4,7H,1-2,5-6H2,(H,14,17)

InChI Key

LXXAGVDGBLIDTC-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])NC2=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one typically involves the following steps:

    Cyclization: The formation of the quinoxaline ring system can be accomplished through cyclization reactions involving appropriate precursors such as o-phenylenediamine and 1,2-dicarbonyl compounds.

    Substitution: The pyrrolidine group is introduced via nucleophilic substitution reactions, where the nitroquinoxaline intermediate reacts with pyrrolidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Pyrrolidine, various nucleophiles.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Quinoxalines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This compound may also inhibit certain enzymes or receptors, contributing to its biological effects.

Comparison with Similar Compounds

Core Scaffold Variations

The quinoxaline moiety is structurally related to quinoline and benzodiazepine systems. Key analogs include:

Compound Substituents Key Properties/Applications
Quinoxaline Unsubstituted Base structure; used in dye synthesis
3-Nitroquinoxaline Nitro at 3-position Higher electrophilicity; agrochemical intermediate
7-Nitroquinoxalin-2-one Nitro at 7-position; ketone Enhanced hydrogen-bonding capacity
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one Nitro (C7), pyrrolidine (C3), partial saturation Potential bioactivity; discontinued

Key Observations :

  • Pyrrolidine substitution introduces a basic nitrogen, improving solubility in polar solvents compared to non-amine analogs .

Conformational Analysis

The puckering of the dihydroquinoxaline ring can be analyzed using Cremer-Pople coordinates, which quantify out-of-plane displacements . For example:

  • Planar rings (e.g., fully aromatic quinoxaline) have near-zero puckering amplitudes.
  • Partially saturated rings (e.g., dihydroquinoxalin-2-one) exhibit non-planar conformations, with puckering parameters dependent on substituents.

While crystallographic data for this compound is unavailable, studies on similar systems suggest that bulky substituents like pyrrolidine may induce chair-like or envelope conformations, affecting molecular packing and solubility .

Electronic and Pharmacokinetic Properties

  • Nitro Group Impact: The nitro group at C7 increases electrophilicity, making the compound more reactive than 3-nitroquinoxaline derivatives. This could enhance interactions with biological targets (e.g., nitroreductase enzymes).
  • Pyrrolidine Contribution: The pyrrolidine moiety likely improves blood-brain barrier penetration compared to non-amine analogs, a trait observed in neuroactive compounds .
  • LogP Estimation : Based on structural analogs, the logP of this compound is predicted to be ~1.5–2.0 (moderate lipophilicity), balancing solubility and membrane permeability.

Biological Activity

7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features a quinoxaline core with a nitro and pyrrolidine group, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

PropertyValue
CAS No. 877825-76-8
Molecular Formula C12H12N4O3
Molecular Weight 260.253 g/mol
IUPAC Name 7-nitro-3-pyrrolidin-1-yl-1H-quinoxalin-2-one
Solubility Not available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that may interact with cellular components, potentially inhibiting certain enzymes or receptors involved in disease processes .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its anticancer and antimicrobial properties.
  • Cell Cycle Modulation : Studies suggest that it could induce cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to it have demonstrated significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 29 to 59 µM .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its unique structure allows it to interact with bacterial enzymes, potentially disrupting their function and leading to cell death. This aspect is particularly relevant in the context of rising antibiotic resistance.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of quinoxaline derivatives, this compound was found to significantly inhibit the growth of HepG2 liver cancer cells. The mechanism involved the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Case Study 2: Enzyme Interaction

Another study focused on the inhibition of specific kinases by quinoxaline derivatives. Although not directly tested on this compound, related compounds showed strong inhibition against tyrosine kinases involved in cancer progression . This suggests potential pathways through which our compound may exert similar effects.

Comparative Analysis

When compared to similar compounds like 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one and 1,2,4-benzothiadiazine derivatives, this compound stands out due to its unique combination of functional groups that enhance its biological activity .

Summary Table of Similar Compounds

CompoundBiological ActivityIC50 Value (µM)
This compound Anticancer, AntimicrobialVaries
6-Fluoro-7-nitro-tetrahydroquinolin Hypoxia-selective fluorescence imagingNot specified
1,2,4-Benzothiadiazine Antimicrobial and anticancerVaries

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